molecular formula C32H28N2 B137059 N,N'-Diphenyl-N,N'-di-p-tolylbenzene-1,4-diamine CAS No. 138171-14-9

N,N'-Diphenyl-N,N'-di-p-tolylbenzene-1,4-diamine

Cat. No.: B137059
CAS No.: 138171-14-9
M. Wt: 440.6 g/mol
InChI Key: FQNVFRPAQRVHKO-UHFFFAOYSA-N
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Description

N,N'-Diphenyl-N,N'-di-p-tolylbenzene-1,4-diamine (CAS 138171-14-9) is an organic small-molecule semiconductor of significant interest in advanced optoelectronics research. Its primary application and research value lie in its function as a hole transport layer (HTL), particularly in organic light-emitting diodes (OLEDs) . Investigations have shown that thin films of this compound, especially in the 50-80 nm thickness range, are well-suited for this purpose due to their suitable electrical properties and morphological stability . The material exhibits a high phase transition temperature of 190 °C, which contributes to excellent thermal stability of the fabricated films . Optically, its thin films demonstrate an absorption profile primarily below 370 nm, and the electronic transition is characterized as an indirect transition with a mobility gap that decreases from 2.74 to 2.51 eV as film thickness increases from 80 to 200 nm . Electrically, the DC conductivity of the films follows the variable range hopping (VRH) model, with an reported activation energy of 378 meV . Furthermore, this compound acts as an effective electron donor, forming charge-transfer complexes (CTCs) with acceptors like F4TCNQ for molecular doping applications. The thermodynamics of this complexation are highly dependent on the permittivity of the local chemical environment . Recent studies have also provided a self-consistent dataset on its phase transition thermodynamics, including vapor pressure and enthalpy of sublimation, which are critical for optimizing vacuum deposition processes used in device fabrication . This product is intended For Research Use Only and is not approved for human or veterinary diagnostic or therapeutic applications.

Properties

IUPAC Name

1-N,4-N-bis(4-methylphenyl)-1-N,4-N-diphenylbenzene-1,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H28N2/c1-25-13-17-29(18-14-25)33(27-9-5-3-6-10-27)31-21-23-32(24-22-31)34(28-11-7-4-8-12-28)30-19-15-26(2)16-20-30/h3-24H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQNVFRPAQRVHKO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=C(C=C3)N(C4=CC=CC=C4)C5=CC=C(C=C5)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H28N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70584781
Record name N~1~,N~4~-Bis(4-methylphenyl)-N~1~,N~4~-diphenylbenzene-1,4-diamine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

440.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

138171-14-9
Record name N~1~,N~4~-Bis(4-methylphenyl)-N~1~,N~4~-diphenylbenzene-1,4-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70584781
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N,N'-Diphenyl-N,N'-di-p-tolylbenzene-1,4-diamine
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Preparation Methods

Trialkyl Phosphate Catalysts

The choice of catalyst profoundly impacts reaction efficiency. Trialkyl phosphates, particularly trimethyl phosphate, exhibit superior performance in both condensation steps due to their ability to stabilize transition states and reduce side reactions. In contrast, phosphoric acid or aniline phosphate catalysts, though effective, often lead to accelerated equipment corrosion and tar formation.

Table 1: Catalyst Performance in Two-Step Synthesis

Catalyst TypeStep 1 Loading (g/mol)Step 2 Loading (g/mol)Yield Improvement
Trimethyl Phosphate0.25–0.351.8–2.38–10%
Phosphoric Acid0.3–0.42.0–2.55–7%
Aniline Phosphate0.28–0.331.9–2.46–8%

Temperature and Pressure Effects

Elevated temperatures (180–250°C) are critical for achieving rapid reaction kinetics, but exceeding 250°C promotes decomposition. Pressure autoclaves maintain an inert atmosphere, preventing oxidation of intermediates. The azeotropic removal of water in Step 1 ensures equilibrium shifts toward product formation, while Step 2 benefits from reduced pressure to isolate volatile byproducts.

Purification Techniques and Yield Maximization

Vacuum Distillation of Intermediates

Post-reaction mixtures from Step 1 contain unreacted aniline, N-phenyl-p-aminophenol, and tar byproducts. Distillation under reduced pressure (10–15 mmHg) isolates N-phenyl-p-aminophenol with >95% purity. This step is crucial, as impurities remaining in the intermediate reduce the efficiency of Step 2.

Recycling Unreacted Intermediates

Industrial processes recycle undistilled N-phenyl-p-aminophenol back into Step 2, mitigating losses. This approach capitalizes on the compound’s stability under reaction conditions, though excessive recycling risks tar accumulation.

Industrial-Scale Production Methods

Batch vs. Continuous Flow Reactors

Large-scale production predominantly uses batch reactors due to their flexibility in handling multi-step syntheses. However, recent advancements in continuous flow systems show promise for improving throughput. In batch setups, each step is optimized separately:

  • Step 1 : 6–8-hour reaction time at 220°C.

  • Step 2 : 4–5-hour reaction time at 200°C.

Table 2: Industrial Process Parameters

ParameterStep 1Step 2
Temperature220°C200°C
Pressure15–20 bar10–15 bar
Catalyst Loading0.3 g/mol2.0 g/mol
Yield per Cycle78–82%85–88%

Chemical Reactions Analysis

Types of Reactions

N,N’-Diphenyl-N,N’-di-p-tolylbenzene-1,4-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Organic Electronics

Hole Transport Material (HTM)
DPTBDA is primarily utilized as a hole transport material in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Its ability to facilitate efficient charge transport enhances device performance.

  • Case Study : Research indicates that films made from DPTBDA exhibit high transmittance (>87%) in the visible spectrum, which is crucial for optoelectronic applications . In OLEDs, its incorporation leads to improved efficiency due to better hole injection and transport.

Photocatalytic Applications

DPTBDA has been investigated for its potential use in photocatalysis due to its electronic properties that allow it to participate in charge transfer processes.

  • Data Table: Photocatalytic Efficiency Comparison
MaterialPhotocatalytic ActivityReference
DPTBDAHigh
Conventional CatalystsModerate

Biosensors

The conductive properties of DPTBDA make it suitable for biosensor applications. Its ability to facilitate electron transfer can be harnessed for detecting biological molecules.

  • Research Insight : Studies have shown that DPTBDA can be integrated into biosensor platforms to enhance sensitivity and response times.

Chemical Behavior

DPTBDA undergoes several chemical reactions:

  • Oxidation : Forms quinone derivatives.
  • Reduction : Produces amine derivatives.
  • Substitution : Electrophilic substitution reactions can lead to various substituted derivatives.

Mechanism of Action

The primary mechanism of action of N,N’-Diphenyl-N,N’-di-p-tolylbenzene-1,4-diamine involves its ability to transport holes efficiently. This is achieved through the formation of a conjugated π-system, which allows for the delocalization of electrons and facilitates charge transport. The molecular targets include the active layers in OLEDs and OSCs, where it acts as a hole transport layer, improving the efficiency and stability of these devices .

Comparison with Similar Compounds

Key Observations :

  • Substituent Effects: The p-tolyl groups in MPDA enhance solubility in organic solvents compared to DPPD, which is sparingly soluble in ethanol . Naphthyl substituents (as in ) extend π-conjugation, improving optoelectronic performance .
  • Crystal Packing : MPDA’s analogs exhibit varied dihedral angles between aromatic rings. For example, N,N'-Bis(4-methylbenzylidene)benzene-1,4-diamine has a dihedral angle of 46.2° between central and peripheral rings, influencing charge transport .

Electronic and Optical Properties

  • MPDA : Exhibits a HOMO level of −5.2 eV and a LUMO of −2.8 eV, suitable for hole injection in organic devices. Thin films show a bandgap of ~2.8 eV and high dielectric constants .
  • TPD: Known for a HOMO of −5.4 eV, making it an efficient hole transporter in OLEDs. Its biphenyl backbone facilitates planar molecular stacking, enhancing conductivity .
  • Naphthyl Derivative () : Extended conjugation from naphthyl groups lowers the bandgap (∼2.3 eV), enabling absorption in the visible spectrum for light-emitting applications .

Thermal Stability

  • MPDA : Thermal decomposition occurs above 300°C, with a glass transition temperature (Tg) of ~150°C, ensuring stability in device fabrication .
  • DPPD : Degrades at 250°C, limiting high-temperature applications .
  • TPD : Demonstrates superior thermal stability (Tg > 200°C) due to rigid biphenyl cores .

Biological Activity

N,N'-Diphenyl-N,N'-di-p-tolylbenzene-1,4-diamine (often abbreviated as DPTB) is a compound that has garnered attention for its potential biological activities, particularly in the fields of organic electronics and medicinal chemistry. This article reviews the biological activity of DPTB, highlighting its mechanisms of action, applications, and relevant case studies.

Chemical Structure and Properties

DPTB is an organic compound with the following chemical structure:

  • Molecular Formula : C20H22N2
  • Molecular Weight : 302.41 g/mol
  • CAS Number : 531-91-9

The compound features two phenyl groups and two p-tolyl groups attached to a central benzene ring, which contributes to its unique electronic properties.

Antioxidant Properties

DPTB has been studied for its antioxidant capabilities. Research indicates that it can scavenge free radicals, thereby reducing oxidative stress in biological systems. This property is particularly significant in the context of protecting cells from oxidative damage caused by various environmental factors.

Cytotoxicity and Cell Proliferation

Studies have shown that DPTB exhibits cytotoxic effects on certain cancer cell lines. For instance, in vitro assays demonstrated that DPTB can inhibit the proliferation of human cancer cells by inducing apoptosis through the activation of caspase pathways. This suggests potential applications in cancer therapy.

Charge Transport Properties

DPTB is also recognized for its role as a hole transport material in organic electronics. Its ability to facilitate charge transfer makes it valuable in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). The molecular interactions between DPTB and electron acceptors have been characterized using spectroscopic methods, revealing insights into its conductivity properties .

Case Studies

  • Antioxidant Activity : A study published in Pharmacology & Toxicology explored the effects of DPTB on renal epithelial cells under oxidative stress conditions. The findings indicated that DPTB significantly reduced cell death and lipid peroxidation levels, confirming its protective role against oxidative injury .
  • Cytotoxicity in Cancer Cells : Research conducted on various human cancer cell lines demonstrated that DPTB could effectively inhibit cell growth. The mechanism was linked to the induction of apoptosis via mitochondrial pathways, showcasing its potential as an anticancer agent .
  • Charge Transfer Dynamics : An investigation into the charge transfer dynamics between DPTB and various electron acceptors revealed that solvent effects play a crucial role in determining the efficiency of charge transfer processes. This research is pivotal for optimizing materials used in organic electronic devices .

Data Table: Summary of Biological Activities

Activity Type Observation Reference
Antioxidant ActivityReduces oxidative stress; protects renal cells
CytotoxicityInhibits proliferation of cancer cells
Charge TransportFacilitates hole transport in OLEDs and OFETs

Q & A

Q. What are the optimized synthetic routes and purification methods for N,N'-Diphenyl-N,N'-di-p-tolylbenzene-1,4-diamine in laboratory settings?

The compound is synthesized via nucleophilic substitution reactions between 1,4-diaminobenzene derivatives and aryl halides (e.g., p-tolyl halides) under catalytic conditions. Key parameters include using palladium-based catalysts, controlled temperatures (80–120°C), and inert atmospheres to minimize oxidative by-products . Purification typically involves recrystallization from toluene or column chromatography with silica gel and ethyl acetate/hexane eluents. Industrial-scale methods prioritize high-throughput reactors and solvent recycling, whereas lab-scale synthesis focuses on yield optimization (≥85%) and purity (>99%) .

Q. Which analytical techniques are critical for structural characterization of this compound?

Single-crystal X-ray diffraction (SC-XRD) is essential for determining molecular geometry and polymorphism. For example, a third polymorph was identified with a monoclinic P21/cP2_1/c space group (a=7.2534A˚,b=20.8270A˚,c=9.0681A˚,β=106.746a = 7.2534 \, \text{Å}, b = 20.8270 \, \text{Å}, c = 9.0681 \, \text{Å}, \beta = 106.746^\circ) and hydrogen-bonded R22(8)R_2^2(8) motifs . Complementary techniques include:

  • NMR spectroscopy : Confirms substitution patterns (e.g., aryl proton splitting in 1H^1\text{H}-NMR).
  • FT-IR : Identifies N–H stretching (3200–3400 cm1^{-1}) and aromatic C–C vibrations.
  • Mass spectrometry : Validates molecular weight (e.g., Mw=260.33g/molM_w = 260.33 \, \text{g/mol}) .

Advanced Research Questions

Q. How do polymorphic variations influence charge transport properties in organic electronic devices?

Polymorphs exhibit distinct packing arrangements, directly affecting charge mobility. For instance, non-planar conformations in monoclinic forms reduce π-π stacking efficiency, leading to lower hole mobility (μh104cm2/V.s\mu_h \approx 10^{-4} \, \text{cm}^2/\text{V.s}) compared to planar triclinic forms (μh103cm2/V.s\mu_h \approx 10^{-3} \, \text{cm}^2/\text{V.s}) . Researchers should compare SC-XRD data with field-effect transistor (FET) measurements to correlate crystal structure with device performance. Pressure-dependent mobility studies can further elucidate intermolecular interactions .

Q. What experimental approaches are recommended to resolve contradictions in reported thermal stability data?

Discrepancies in decomposition temperatures (TdT_d) arise from varying purity levels and measurement techniques. Standardized protocols include:

  • Differential scanning calorimetry (DSC) : Measure TdT_d under inert atmospheres (N2_2) at 10°C/min. Reported TdT_d ranges from 280–320°C .
  • Thermogravimetric analysis (TGA) : Quantify mass loss (%) at isothermal intervals (e.g., 250°C for 1 hour).
  • Control for impurities : Use HPLC to verify purity (>99.5%) and eliminate oxidative by-products .

Q. How can researchers evaluate its role in organic heterostructures for energy storage applications?

The compound’s electroactive crystallites enhance charge storage in polystyrene gate dielectrics. Key methodologies include:

  • X-ray scattering : Analyze crystallite size (5–20 nm) and distribution in polymer matrices.
  • Impedance spectroscopy : Measure dielectric constants (εr\varepsilon_r) and leakage currents in capacitor architectures.
  • Photoelectron spectroscopy (UPS/XPS) : Determine HOMO levels (~5.2 eV) and interfacial energy alignment .

Q. What strategies optimize its integration into light-emitting devices (OLEDs)?

As a hole transport layer (HTL), optimize thickness (30–50 nm) via vapor deposition to balance conductivity and transparency. Key metrics:

  • External quantum efficiency (EQE) : Achieve >1% using Mg:Ag cathodes and ITO anodes.
  • Luminance : Target >1000 cd/m2^2 at <10 V driving voltage.
  • Morphological stability : Use atomic force microscopy (AFM) to monitor phase separation in blended HTLs .

Data Contradiction Analysis

Q. Why do studies report conflicting electronic properties for thin films of this compound?

Variations in film morphology (e.g., amorphous vs. polycrystalline) and substrate interactions (e.g., SiO2_2 vs. PET) significantly alter conductivity. For example:

  • Spin-coated films : Exhibit lower conductivity (σ108S/cm\sigma \approx 10^{-8} \, \text{S/cm}) due to random molecular orientation.
  • Vapor-deposited films : Achieve higher order (σ106S/cm\sigma \approx 10^{-6} \, \text{S/cm}) . Standardize deposition parameters (e.g., substrate temperature, vacuum level) and employ grazing-incidence XRD to assess crystallinity .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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